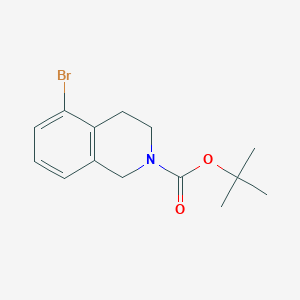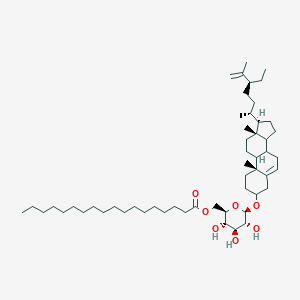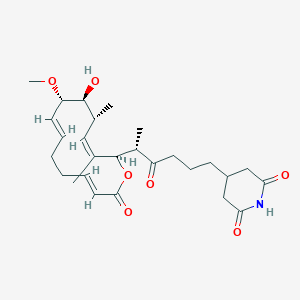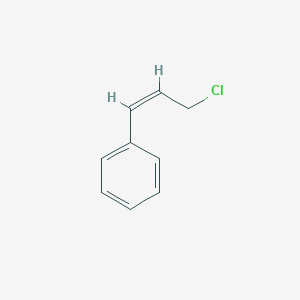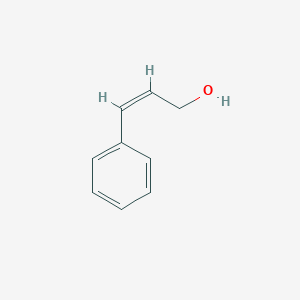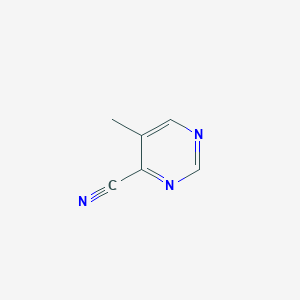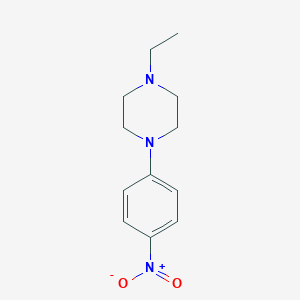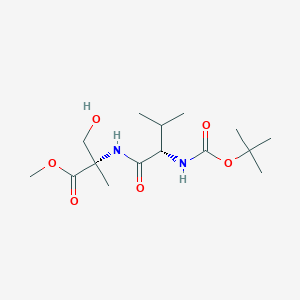
tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester, also known as Boc-Val-OMe-αMeSer-OMe, is a synthetic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This peptide has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is not fully understood. However, it is believed to work through the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
This compoundαMeSer-OMe has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to induce apoptosis in cancer cells. This compoundαMeSer-OMe has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of this compoundαMeSer-OMe is that it is a relatively large peptide, which may limit its ability to cross cell membranes and reach its target site.
Future Directions
There are several future directions for the study of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe. One potential direction is the development of new synthetic analogs of this compoundαMeSer-OMe with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compoundαMeSer-OMe and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compoundαMeSer-OMe in humans.
Synthesis Methods
The synthesis of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe involves the reaction of tert-butyloxycarbonyl-L-valine with α-methylserine methyl ester in the presence of a coupling reagent. This reaction results in the formation of this compoundαMeSer-OMe as a white crystalline powder. The purity of the synthesized peptide can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. This compoundαMeSer-OMe has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
| 114396-65-5 | |
Molecular Formula |
C15H28N2O6 |
Molecular Weight |
332.39 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1 |
InChI Key |
LIGOGECYVNHKLT-BONVTDFDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@](C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
synonyms |
Boc-Val-alpha-MeSer-OMe BVMSM tert-butyloxycarbonyl-valyl-alpha-methylserine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







